(R,R,S,S)-Orlistat

Lipase Inhibition Structure-Activity Relationship Stereochemistry

Procure (R,R,S,S)-Orlistat exclusively as an analytical reference standard for chiral HPLC/LC-MS method development, impurity profiling, and SAR investigations. This specific stereoisomer (IC50 20 nM vs active API at 4.0 nM) ensures accurate quantification and validation of Orlistat batches per ICH guidelines. Substitution with other isomers or racemic mixtures yields non-reproducible data.

Molecular Formula C29H53NO5
Molecular Weight 495.7 g/mol
CAS No. 1225451-00-2
Cat. No. B129237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R,S,S)-Orlistat
CAS1225451-00-2
SynonymsN-Formyl-D-leucine (1R)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester; 
Molecular FormulaC29H53NO5
Molecular Weight495.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
InChIInChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1
InChIKeyAHLBNYSZXLDEJQ-RAVGUYNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,R,S,S)-Orlistat (CAS 1225451-00-2): Stereochemical Identity and Its Critical Role in Lipase Inhibition Research


(R,R,S,S)-Orlistat (CAS 1225451-00-2) is a defined stereoisomer of the anti-obesity drug Orlistat (Tetrahydrolipstatin, THL), a potent gastrointestinal lipase inhibitor [1]. While the therapeutically active form of Orlistat possesses the (S,S,R,S) configuration, (R,R,S,S)-Orlistat represents a distinct diastereomer with a unique three-dimensional arrangement of its four chiral centers. This specific stereochemistry is fundamental to its interaction with target enzymes, making it an essential reference standard for analytical method development, chiral purity assessment, and structure-activity relationship (SAR) investigations in pharmaceutical research and quality control .

Why (R,R,S,S)-Orlistat (CAS 1225451-00-2) Cannot Be Substituted by Other Orlistat Stereoisomers in Analytical and Research Applications


Substituting (R,R,S,S)-Orlistat with another Orlistat stereoisomer, or even the racemic mixture, is scientifically invalid for analytical and research applications. A systematic study of all eight THL stereoisomers against porcine pancreatic lipase (PPL) revealed a profound, stereochemistry-dependent variation in inhibitory potency, with IC50 values ranging over two orders of magnitude from 4.0 nM to 930 nM [1]. This extreme functional divergence demonstrates that each stereoisomer is a unique chemical entity with distinct biological and physicochemical properties. Consequently, using an incorrect stereoisomer as an analytical standard or in a biological assay will produce inaccurate, non-reproducible, and scientifically meaningless results, highlighting the critical procurement requirement for the exact, specified stereoisomer .

Quantitative Differentiation of (R,R,S,S)-Orlistat (CAS 1225451-00-2) vs. Other Orlistat Stereoisomers


Comparative Inhibitory Potency of Orlistat Stereoisomers Against Porcine Pancreatic Lipase (PPL)

In a head-to-head stereochemical SAR study, eight THL stereoisomers were evaluated against porcine pancreatic lipase (PPL). (R,R,S,S)-Orlistat exhibited an IC50 of 20 nM [1]. This is in stark contrast to the therapeutically active (S,S,R,S)-THL (IC50 = 4.0 nM), the less active enantiomer (IC50 = 77 nM), and the least potent diastereomer (IC50 = 930 nM). This data places (R,R,S,S)-Orlistat's potency within the intermediate range of stereoisomers and quantifies its 5-fold lower potency relative to the active pharmaceutical ingredient [1].

Lipase Inhibition Structure-Activity Relationship Stereochemistry

Analytical Purity Requirements for Orlistat in Pharmaceutical Quality Control

Pharmaceutical quality assessments mandate strict control of impurity levels. A comparative study of generic Orlistat products against the innovator product, Xenical, found that all nine generic products tested failed Xenical specifications due to excessive impurities, including isomeric impurities [1]. (R,R,S,S)-Orlistat is a known isomeric impurity of Orlistat . While specific individual impurity limits are not provided in the public study, the findings highlight the critical need for high-purity, well-characterized reference standards like (R,R,S,S)-Orlistat to accurately quantify and control these impurities to ensure product safety and therapeutic equivalence [1].

Pharmaceutical Quality Impurity Profiling Regulatory Compliance

Divergent Target Engagement Between Orlistat Stereoisomers

Orlistat stereoisomers can exhibit profoundly different target engagement profiles. For instance, (R,S,S,S)-Orlistat has been identified as a potent inhibitor of three Mycobacterium tuberculosis lipid esterases: Ag85C (Ki = 16.43 µM), Rv3802 (EC50 = 16.2 nM), and Pks13-TE . While no direct, publicly available quantitative data compares this specific activity to (R,R,S,S)-Orlistat, this finding illustrates a critical class-level principle: different stereoisomers can possess unique and therapeutically relevant off-target or polypharmacological activities. This reinforces that (R,R,S,S)-Orlistat cannot be assumed to have the same biological activity as other isomers and must be independently characterized for each specific research application .

Target Selectivity Mycobacterial Lipases Infectious Disease Research

Validated Application Scenarios for (R,R,S,S)-Orlistat (CAS 1225451-00-2) Based on Quantitative Evidence


Analytical Reference Standard for Orlistat API Impurity Profiling

Based on its identification as a specific isomeric impurity of Orlistat and the pharmaceutical industry's stringent requirements for impurity control [1], (R,R,S,S)-Orlistat is the appropriate and necessary reference standard for developing and validating high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods. Its distinct retention time and mass spectrum enable the accurate identification and quantification of this specific stereoisomer in batches of Orlistat API and finished drug products, ensuring compliance with ICH guidelines for pharmaceutical quality [1].

Negative Control for Lipase Inhibition Assays

The quantitative data from the S-SAR study demonstrates that (R,R,S,S)-Orlistat possesses significantly reduced potency (IC50 = 20 nM) compared to the active pharmaceutical ingredient, (S,S,R,S)-THL (IC50 = 4.0 nM) [2]. This established 5-fold difference makes (R,R,S,S)-Orlistat a highly suitable and scientifically justified negative or reference control in enzymatic assays. It allows researchers to confirm that observed effects are specific to the correct stereochemistry of the active drug and not due to non-specific, stereochemistry-independent interactions of the molecular scaffold [2].

Chiral Resolution and Method Development Studies

The existence of multiple stereoisomers of THL with varying biological activities, as demonstrated by the S-SAR study [2], underscores the importance of chirality in this chemical class. (R,R,S,S)-Orlistat, with its defined stereochemistry and distinct IC50 value of 20 nM [2], is an essential tool for analytical chemists developing chiral chromatographic methods to separate and quantify all relevant Orlistat stereoisomers. Its use is critical for establishing method specificity, resolution, and system suitability parameters in regulated pharmaceutical analysis.

Investigative Probe for Stereochemistry-Dependent Polypharmacology

The observation that a different stereoisomer, (R,S,S,S)-Orlistat, potently inhibits specific mycobacterial lipid esterases highlights that stereoisomers can engage distinct biological targets. (R,R,S,S)-Orlistat is therefore a valuable research tool for comparative studies aimed at mapping the stereochemistry-dependent polypharmacology of the THL scaffold. Its use can help deconvolute which effects are driven by the primary (S,S,R,S) configuration and which are mediated by other stereoisomers, providing crucial information for understanding off-target effects and exploring new therapeutic avenues .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R,S,S)-Orlistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.